5-Chloro-6-hydroxynicotinonitrile
CAS No.: 19840-46-1
Cat. No.: VC0018868
Molecular Formula: C6H3ClN2O
Molecular Weight: 154.553
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19840-46-1 |
|---|---|
| Molecular Formula | C6H3ClN2O |
| Molecular Weight | 154.553 |
| IUPAC Name | 5-chloro-6-oxo-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) |
| Standard InChI Key | QIZPRLXDVKDBRQ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)NC=C1C#N)Cl |
Introduction
5-Chloro-6-hydroxynicotinonitrile is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.55 g/mol. It is also known by other names such as 5-chloro-6-oxo-1H-pyridine-3-carbonitrile and 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile . This compound belongs to the pyridine family, which is a class of heterocyclic aromatic organic compounds.
Synthesis and Preparation
While specific synthesis methods for 5-Chloro-6-hydroxynicotinonitrile are not widely detailed in the available literature, compounds in the nicotinonitrile family are often synthesized through cyclization reactions involving malononitrile and appropriate precursors . The synthesis typically involves multiple steps, starting from simpler organic compounds and progressing through various chemical transformations.
Biological and Chemical Applications
Although specific biological applications of 5-Chloro-6-hydroxynicotinonitrile are not extensively documented, compounds within the nicotinonitrile family have shown potential in various biological activities. For instance, some nicotinonitrile derivatives have demonstrated molluscicidal activity against land snails . Additionally, the structural similarity to other biologically active compounds suggests potential applications in fields like pharmacology or agriculture.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume